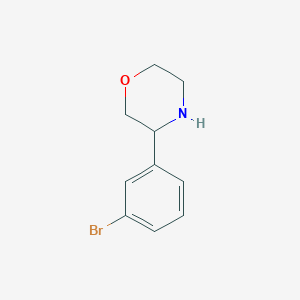

3-(3-Bromophenyl)morpholine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXORKMUACYCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309977 | |

| Record name | 3-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-00-6 | |

| Record name | 3-(3-Bromophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Research of 3 3 Bromophenyl Morpholine and Analogues

Structure-Activity Relationship (SAR) Studies of Bromophenyl-Morpholine Motifs

The biological activity of a compound is intrinsically linked to its chemical structure. For bromophenyl-morpholine derivatives, the interplay between the morpholine (B109124) ring, the phenyl group, and the bromine substituent dictates the molecule's interaction with biological targets.

Elucidation of the Role of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenyl ring is a critical determinant of a molecule's pharmacological profile. While direct comparative studies on the isomeric forms of bromophenyl-morpholine are not extensively detailed in the provided research, general principles of medicinal chemistry suggest that altering the substitution pattern from ortho, to meta, to para would significantly impact biological activity. This is due to changes in the molecule's electronic distribution, lipophilicity, and steric hindrance, which in turn affect its binding affinity to target receptors or enzymes. For instance, studies on other brominated compounds have shown that the position of the bromine can influence antimicrobial and anticancer activities. mdpi.comnih.gov The meta-position, as in 3-(3-Bromophenyl)morpholine, offers a unique electronic and steric profile that can be advantageous for specific biological targets. Future research focusing on the synthesis and comparative biological evaluation of ortho- and para-bromophenyl morpholine analogues would be invaluable in fully elucidating the role of bromine's positional isomerism.

The Morpholine Ring as a Core Pharmacophore in Molecular Interactions

The morpholine ring is widely recognized as a "privileged pharmacophore" in drug discovery. nih.govconsensus.app Its prevalence in a wide array of bioactive compounds stems from its ability to engage in various molecular interactions and improve the pharmacokinetic properties of a molecule. researchgate.netbenthamdirect.com The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its biological target. nih.gov Furthermore, the ether oxygen can also participate in hydrogen bonding. The chair conformation of the morpholine ring provides a three-dimensional structure that can fit into the binding pockets of enzymes and receptors. nih.gov The morpholine moiety is known to enhance the potency of molecules by favorably interacting with target proteins, such as kinases. nih.gov Its incorporation into a drug candidate can also improve metabolic stability and aqueous solubility, which are desirable pharmacokinetic properties. nih.govresearchgate.net In the context of this compound, the morpholine ring serves as the foundational scaffold upon which the bromophenyl group is presented to the biological target.

Influence of Substituents on the Phenyl Ring on Pharmacological Profiles

The nature and position of substituents on the phenyl ring of morpholine derivatives have a profound impact on their pharmacological profiles. e3s-conferences.org Structure-activity relationship (SAR) studies on various morpholine-containing compounds have demonstrated that the addition of different functional groups to the aromatic ring can modulate their biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. nih.gov Halogen groups, such as the bromine in this compound, are known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. e3s-conferences.org SAR studies have revealed that morpholine derivatives with halogen-substituted aromatic rings often exhibit increased inhibitory activity. e3s-conferences.org The presence of a bromine atom can lead to enhanced antimicrobial or anticancer effects. mdpi.comnih.gov The specific substitution pattern on the phenyl ring is crucial; for instance, in a series of quinoline (B57606) derivatives, the placement of bromine atoms at certain positions led to significant antiproliferative activity, while other substitution patterns were inactive. nih.gov This highlights the importance of a systematic exploration of different substituents on the phenyl ring of 3-phenylmorpholine (B1352888) analogues to optimize their therapeutic potential.

Diverse Biological Activities and Therapeutic Potential

The unique structural features of bromophenyl-morpholine derivatives endow them with a range of biological activities, making them promising candidates for further therapeutic development.

Antimicrobial and Antifungal Investigations of Morpholine Derivatives

Morpholine derivatives have a long history of use as antimicrobial and antifungal agents. researchgate.netnih.gov The morpholine ring is a key component of several agricultural fungicides like fenpropimorph (B1672530) and amorolfine, which act by inhibiting sterol biosynthesis in fungi. nih.gov The antimicrobial activity of morpholine derivatives is often attributed to their ability to disrupt cell membrane integrity or interfere with essential cellular processes. researchgate.net The presence of a substituted phenyl ring can enhance this activity. For instance, the introduction of a bromine atom can increase the lipophilicity of the molecule, facilitating its passage through microbial cell walls. mdpi.com Research on various morpholine-containing compounds has demonstrated their efficacy against a range of bacterial and fungal pathogens. researchgate.netmdpi.com

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans | Comparable or better than amorolfine | nih.gov |

| Sila-analogue 24 (fenpropimorph analogue) | Cryptococcus neoformans | Comparable or better than amorolfine | nih.gov |

| Sila-analogue 24 (fenpropimorph analogue) | Aspergillus niger | Comparable or better than amorolfine | nih.gov |

Antioxidant Activity and Reactive Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Morpholine derivatives have emerged as promising antioxidant agents. researchgate.netresearchgate.net Their ability to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. japsonline.comrsc.org The antioxidant capacity of these compounds is influenced by the substituents on the phenyl ring. sapub.org For example, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring of some morpholine-containing quinoline derivatives was associated with significant free radical-scavenging abilities. nih.gov While the direct antioxidant activity of this compound has not been extensively reported, the core morpholine structure, in combination with the electronically modified phenyl ring, suggests a potential for radical scavenging that warrants further investigation.

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine | Triton-induced hyperlipidemia in rats | Significantly decreased triglycerides and total cholesterol | researchgate.net |

| Morpholine Mannich base derivatives | DPPH and ABTS assay | Demonstrated significant radical scavenging property | researchgate.net |

| Quinoline derivative 11f | ABTS radical-scavenging | Higher activity than Trolox | nih.gov |

| Quinoline derivative 11l | ABTS radical-scavenging | Higher activity than Trolox | nih.gov |

Anticancer and Antiproliferative Effects

The morpholine scaffold is a recognized pharmacophore in the development of anticancer agents, and the introduction of a bromophenyl group can significantly influence the cytotoxic and antiproliferative properties of the resulting compounds. Research into this compound and its analogues has revealed their potential to inhibit the growth of various cancer cell lines.

One area of investigation has been the development of quinoline-chalcone derivatives, with some analogues featuring a 3-bromophenyl moiety. nih.gov These compounds have been synthesized and evaluated for their anticancer activity. For instance, the compound (E)-3-(3-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one has been studied, demonstrating the continued interest in the 3-bromophenyl structural motif in the design of novel anticancer agents. nih.gov

Furthermore, analogues such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives have been synthesized and screened for their anticancer activity against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI). mdpi.com These studies provide valuable data on the growth percent and percent growth inhibition, highlighting the sensitivity of different cancer cell lines to these compounds. mdpi.com For example, certain analogues have shown notable activity against specific cell lines, such as the CNS cancer cell line SNB-75. mdpi.com The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes, such as tubulin polymerization, which is a key target for many anticancer drugs. mdpi.com Molecular docking studies have suggested that the 3-bromophenyl substitution can contribute to efficient binding at the tubulin-colchicine binding site. mdpi.com

The antiproliferative potential of morpholine-containing compounds extends to various cancer types. For example, triazene-appended morpholine chalcones have been designed and screened for their activity against breast, lung, and colorectal cancer cell lines. nih.gov One such compound, (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, displayed significant cytotoxicity against human breast cancer cells (MDA-MB-231) and colon cancer cells (SW480). nih.gov This indicates the broad-spectrum potential of morpholine-based compounds in cancer therapy.

Below is a data table summarizing the anticancer activity of a representative analogue of this compound.

| Compound | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 41.25% |

| 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | Percent Growth Inhibition (PGI) | 30.14% |

| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | Percent Growth Inhibition (PGI) | 26.92% |

Antidiabetic Potentials Including α-Glucosidase and Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The management of type 2 diabetes mellitus often involves the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov Morpholine derivatives have emerged as a promising class of compounds with the potential to inhibit these enzymes, thereby offering a therapeutic avenue for diabetes. nih.govnih.gov

α-Glucosidase Inhibition:

α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, which helps to lower postprandial blood glucose levels. acs.org Research has shown that the incorporation of a morpholine moiety into various molecular scaffolds can lead to significant α-glucosidase inhibitory activity. nih.gov For instance, novel benzimidazole (B57391) derivatives containing a morpholine structure have been reported as effective α-glucosidase inhibitors. nih.gov The presence of the morpholine ring is believed to have a positive effect on the inhibitory properties of these compounds. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. nih.gov Various heterocyclic compounds, including those with a morpholine or a structurally related piperazine (B1678402) core, have been investigated as DPP-4 inhibitors. pensoft.net For example, piperazine sulphonamide derivatives have been designed and synthesized, with some showing promising DPP-4 inhibitory activity. pensoft.net Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring attached to the heterocyclic core can significantly influence the inhibitory potency. pensoft.net

Below is a data table summarizing the DPP-4 inhibitory activity of a representative analogue.

| Compound | Target Enzyme | Activity Metric | Value |

|---|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | DPP-4 | IC50 | 1.266 ± 0.264 nM |

| Trifluoromethyl-substituted thiosemicarbazone analogue | DPP-4 | IC50 | 4.775 ± 0.296 nM |

Anti-inflammatory Properties

The morpholine nucleus is a constituent of various compounds that exhibit anti-inflammatory properties. researchgate.net While direct studies on the anti-inflammatory effects of this compound are not extensively documented, research on analogous structures suggests potential in this area. The anti-inflammatory activity of many compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.gov

For example, 3-methyl-2-phenyl-1-substituted-indole derivatives, which can be considered structural analogues in the context of having a substituted phenyl ring attached to a heterocyclic system, have been designed as indomethacin (B1671933) analogues and evaluated for their anti-inflammatory activities. nih.gov Some of these compounds have demonstrated significant in vitro and in vivo anti-inflammatory effects, with molecular docking studies suggesting their interaction with COX enzymes. nih.gov The presence of a substituted phenyl ring in these molecules is crucial for their biological activity.

Central Nervous System (CNS) Activity and Neuropharmacology

The morpholine ring is considered a valuable scaffold in the development of drugs targeting the central nervous system (CNS). nih.govnih.govunifi.it Its physicochemical properties, including a balanced lipophilic-hydrophilic profile and a flexible conformation, can contribute to improved blood-brain barrier permeability and favorable pharmacokinetic profiles. nih.govnih.govunifi.it Phenylmorpholine derivatives, in particular, have been investigated for their ability to modulate the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506), which play crucial roles in various neurological and psychiatric conditions. google.comwikipedia.orgrti.org

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. nih.govdrugs.com MAO inhibitors (MAOIs) increase the levels of these neurotransmitters in the brain and are used in the treatment of depression and other neurological disorders. nih.govdrugs.com There are two isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine.

Phenylmorpholine analogues have been explored for their potential to inhibit MAO. google.com The mechanism of action of MAOIs involves the blockade of the MAO enzyme, leading to an accumulation of neurotransmitters in the synaptic cleft. drugs.com This enhancement of monoaminergic neurotransmission is believed to be responsible for the therapeutic effects of MAOIs. drugs.com The development of selective MAO-A inhibitors is of particular interest for the treatment of depression.

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory. mdpi.com Dysregulation of NMDAR function is implicated in various neurological and psychiatric disorders. frontiersin.orgnih.gov The modulation of NMDAR activity, therefore, represents a key therapeutic strategy.

While specific studies on the direct modulation of NMDARs by this compound are limited, the broader class of morpholine derivatives has been investigated for their effects on various CNS receptors. nih.govunifi.it The ability of morpholine-containing compounds to cross the blood-brain barrier makes them attractive candidates for targeting CNS receptors like the NMDAR. nih.govnih.gov The modulation of NMDARs can occur through various mechanisms, including direct antagonism or allosteric modulation, and can have profound effects on neuronal function. nih.gov Further research is needed to elucidate the potential interaction of this compound and its analogues with the NMDAR complex.

Targeting Enzymes and Receptors Implicated in Neurodegenerative Diseases (e.g., PI3K-mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, survival, apoptosis, and metabolism. nih.govresearchgate.net Its dysregulation has been implicated in the pathogenesis of several neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govresearchgate.net The PI3K/AKT/mTOR pathway plays a significant role in neuronal survival, neurogenesis, and synaptic plasticity, making it a key therapeutic target for diseases characterized by neuronal loss. researchgate.net Activation of this pathway can promote the survival of neurons and inhibit apoptosis, offering a potential strategy to prevent neurodegeneration. nih.gov

Morpholine-containing compounds have emerged as a valuable scaffold in the development of drugs targeting the central nervous system (CNS). enamine.net The morpholine ring can improve crucial physicochemical properties, such as solubility and the ability to cross the blood-brain barrier. enamine.net Notably, aryl-morpholine structures have been identified as pharmacophores that interact with the PI3K kinase family. enamine.net This suggests that analogues of this compound, which falls into the aryl-morpholine class, could be rationally designed to modulate this pathway. Research into morpholine analogues has led to the development of mTOR inhibitors, demonstrating the utility of this scaffold in targeting components of this specific signaling cascade. The pursuit of PI3K/mTOR inhibitors represents a promising avenue for therapeutic intervention in neurodegenerative diseases, aiming to mitigate neuroinflammatory processes and apoptotic pathways. ebi.ac.uk

Enzyme Inhibition Studies (e.g., Bovine Carbonic Anhydrase-II, Ectonucleotide Pyrophosphatase/Phosphodiesterase)

The investigation of morpholine derivatives as enzyme inhibitors has yielded significant findings, particularly against carbonic anhydrase. Carbonic anhydrase (CA) is a ubiquitous metalloenzyme involved in various physiological processes. rsc.org Bovine Carbonic Anhydrase-II (bCA-II) is often used in initial pharmacological studies due to its high resemblance to human CA isoforms. nih.gov

Recent studies have focused on synthesizing novel morpholine-based compounds and evaluating their inhibitory potential against bCA-II. For instance, a series of morpholine-derived thiazoles were shown to exhibit varying degrees of inhibitory action against the zinc-containing bCA-II enzyme. rsc.orgnih.gov The morpholine and thiazole (B1198619) moieties are thought to enhance inhibitory efficacy by interacting with the target enzyme's binding sites. researchgate.netrsc.org One of the most potent compounds from this class demonstrated concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. researchgate.net Similarly, morpholine-acetamide derivatives have been designed and screened for CA inhibition, with some compounds showing significant inhibitory activity comparable to the standard inhibitor, acetazolamide. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reported Values (IC₅₀/Ki) |

|---|---|---|---|

| Morpholine-derived thiazoles | Bovine Carbonic Anhydrase-II (bCA-II) | Exhibited greater affinity than the standard. rsc.org | Ki = 9.64 ± 0.007 μM (for most potent compound) researchgate.net |

| Morpholine-acetamide derivatives | Carbonic Anhydrase | Activity comparable to standard acetazolamide. nih.gov | IC₅₀ = 8.12 μM (for most active compound) nih.gov |

Ectonucleotide Pyrophosphatases/Phosphodiesterases (ENPPs) are another class of enzymes involved in critical signaling pathways, and their inhibition is a therapeutic strategy for various diseases. mdpi.com While extensive research has been conducted on ENPP inhibitors, including nucleotide-based and non-nucleotide-based compounds, specific studies detailing the activity of this compound analogues are not prevalent in the reviewed literature. mdpi.comresearchgate.net However, the broad investigation into heterocyclic scaffolds as inhibitors for this enzyme family suggests that morpholine-based structures could be explored for this target as well.

Analgesic and Antihyperlipidemic Effects

Analogues of this compound have shown potential in two distinct therapeutic areas: analgesia and the management of hyperlipidemia. Studies on 2-phenyl substituted morpholine analogues indicate they possess analgesic properties that are antagonized by naloxone, suggesting a mechanism involving opioid receptors.

In the realm of metabolic diseases, certain 2-biphenylyl morpholine derivatives have demonstrated significant hypocholesterolemic and antihyperlipidemic activity. nih.govresearchgate.net These compounds were investigated in animal models of hyperlipidemia induced by Triton WR-1339. The most active derivatives were found to substantially reduce key lipidemic parameters. nih.gov For example, one of the most potent compounds, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, significantly lowered plasma levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides. nih.govebi.ac.uk These findings highlight the potential of the morpholine scaffold in designing novel agents to manage hyperlipidemia, a major risk factor for atherosclerosis. nih.gov

| Lipid Parameter | Percentage Reduction |

|---|---|

| Total Cholesterol (TC) | 54% nih.gov |

| Low-Density Lipoprotein (LDL) | 51% nih.gov |

| Triglycerides (TG) | 49% nih.gov |

*Data for compound 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol at a dose of 28 μmol/kg. nih.gov

Proposed Mechanisms of Action and Identification of Molecular Targets for Active Analogues

The diverse pharmacological activities of this compound analogues can be attributed to their interaction with various molecular targets. The proposed mechanisms are often linked to the specific substitution patterns on the morpholine and phenyl rings.

For the antihyperlipidemic effects , a key proposed mechanism is the inhibition of squalene (B77637) synthase (SQS). researchgate.net SQS is an enzyme involved in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these morpholine derivatives can suppress the production of cholesterol. Certain biphenyl (B1667301) morpholine derivatives that exhibit both antioxidant and antihyperlipidemic activity have been shown to be potent SQS inhibitors, with IC₅₀ values for the most active compounds in the low micromolar range. researchgate.net

The analgesic properties of some morpholine analogues are suggested to be mediated through the opioid system. The observation that the analgesic effects of 2-phenyl morpholine derivatives are antagonized by naloxone, a known opioid receptor antagonist, points towards an interaction with mu-opioid receptors.

In the context of neurodegenerative diseases , the molecular target is the PI3K/AKT/mTOR pathway. As aryl-morpholines have been identified as interacting with the PI3K kinase family, it is proposed that analogues of this compound could act as inhibitors or modulators of key kinases within this cascade, such as PI3K itself or mTOR. enamine.net

Finally, for enzyme inhibition , the mechanism of action against carbonic anhydrases involves the inhibitor binding to the zinc ion located in the enzyme's active site. nih.gov This interaction blocks the catalytic activity of the enzyme. Molecular docking studies on morpholine-derived inhibitors have helped to elucidate the specific interactions and orientation within the active site that lead to this inhibition. rsc.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the structure of chemical compounds. However, specific spectral data for 3-(3-Bromophenyl)morpholine is not available in peer-reviewed journals or comprehensive chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the bromophenyl ring and the morpholine (B109124) ring. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-7.5 ppm), characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons of the morpholine ring would appear more upfield, likely as a series of multiplets resulting from complex spin-spin coupling, reflecting the chair conformation of the ring and the axial/equatorial positions of the protons.

Similarly, a ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. One would expect to see four distinct signals for the aromatic carbons of the bromophenyl group (two for the substituted carbons and two for the unsubstituted ones) and four signals for the carbons of the morpholine ring. Without experimental data, precise chemical shifts cannot be reported.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N and C-O stretching of the morpholine ring, and C-Br stretching.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The bromophenyl chromophore would be expected to produce absorption bands in the UV region, typically around 200-280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity). The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of the bromine atom.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. A crystallographic study of this compound would precisely determine the geometry of the bromophenyl and morpholine rings, including the chair conformation of the morpholine ring and the orientation of the bromophenyl substituent (axial or equatorial). Currently, no published crystal structure for this compound is available.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Computational methods like Density Functional Theory (DFT) are used to model and predict the electronic structure and properties of molecules. These studies complement experimental data and provide insights into molecular reactivity and behavior.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT calculations could be used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This "frontier orbital" analysis is crucial for understanding the chemical reactivity of the molecule. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the morpholine ring, while positive potential might be associated with the hydrogen atoms.

Conformational Analysis and Stability

The behavior and reactivity of this compound are significantly influenced by its three-dimensional structure and conformational preferences. The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. Theoretical and spectroscopic studies on morpholine itself have identified two primary chair conformers: one with the hydrogen on the nitrogen atom in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is generally found to be more stable. nih.gov

For this compound, the substituent at the C3 position introduces further conformational possibilities. The bulky 3-bromophenyl group can occupy either an equatorial or an axial position on the morpholine ring.

Equatorial Conformer: The 3-bromophenyl group is positioned in the plane of the ring. This conformation is generally more stable as it minimizes steric hindrance and avoids unfavorable 1,3-diaxial interactions with the hydrogen atoms on C5 and the oxygen at O1.

Axial Conformer: The 3-bromophenyl group is positioned perpendicular to the plane of the ring. This arrangement leads to increased steric strain due to interactions with the axial hydrogens, making it energetically less favorable.

Computational chemistry, utilizing methods like Density Functional Theory (DFT), allows for the calculation of the potential energy of these different conformers. By optimizing the geometry of each conformer, their relative stabilities can be determined. The conformer with the lowest energy is considered the most stable and, therefore, the most populated at equilibrium. For this compound, theoretical calculations would be expected to confirm the higher stability of the chair conformation with the 3-bromophenyl group in the equatorial position. The energy difference between the equatorial and axial conformers provides insight into the flexibility of the molecule and the energy barrier for conformational interconversion. nih.gov

| Conformer | Substituent Position | Relative Stability | Key Interactions |

|---|---|---|---|

| Chair | Equatorial 3-Bromophenyl | More Stable (Lower Energy) | Minimized steric hindrance |

| Chair | Axial 3-Bromophenyl | Less Stable (Higher Energy) | 1,3-diaxial steric interactions |

| Boat/Twist-Boat | N/A | Least Stable (Transition State) | High torsional and steric strain |

Theoretical Prediction of Reactivity and Inhibition Efficiency

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and its potential efficacy as an inhibitor in various chemical or biological systems, such as corrosion prevention or enzyme modulation. researchgate.net Density Functional Theory (DFT) is a commonly employed method to calculate a range of quantum chemical descriptors that correlate with a molecule's reactivity and interaction capabilities. scirp.orgresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater tendency to donate electrons to an appropriate acceptor, indicating higher reactivity in nucleophilic reactions.

E(LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a greater propensity to accept electrons, making it more reactive in electrophilic reactions.

Energy Gap (ΔE = E(LUMO) - E(HOMO)): The energy gap is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily polarized and is generally more reactive. In the context of corrosion inhibition, a smaller ΔE facilitates the adsorption of the inhibitor molecule onto a metal surface.

Other calculated descriptors, such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), provide further insights into the molecule's interaction potential. For instance, in corrosion inhibition studies, a higher ΔN value suggests a stronger ability of the molecule to donate electrons to the vacant d-orbitals of a metal, leading to the formation of a stable protective layer and thus higher inhibition efficiency. scirp.orgresearchgate.net These theoretical calculations can be directly correlated with experimentally determined inhibition efficiencies, providing a predictive framework for designing more effective morpholine-based inhibitors. researchgate.netscirp.org

| Quantum Chemical Descriptor | Symbol | Significance in Reactivity/Inhibition |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E(HOMO) | Indicates electron-donating ability; higher value suggests greater reactivity. |

| Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | Indicates electron-accepting ability; lower value suggests greater reactivity. |

| Energy Gap | ΔE | Relates to molecular stability; a smaller gap implies higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to stability. |

| Electronegativity | χ | Describes the power to attract electrons. |

| Fraction of Electrons Transferred | ΔN | Predicts the tendency of a molecule to donate electrons to a metal surface. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable. These methods predict how a ligand (the small molecule) binds to the active site of a biological target, such as a protein or enzyme, and the stability of this interaction over time. nih.govmdpi.com

Molecular Docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com The process involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. nih.gov Docking studies on similar morpholine derivatives have revealed key interactions, such as:

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors and donors, respectively, forming crucial bonds with amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan. frontiersin.org

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Molecular Dynamics (MD) Simulations are used to analyze the physical motions of atoms and molecules over time. nih.govmdpi.com After an initial docking pose is obtained, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.gov By simulating the complex in a dynamic environment (e.g., in a water box), researchers can observe if the ligand remains stably bound in the active site or if it dissociates. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide insights into the stability of the complex and the flexibility of different parts of the protein upon ligand binding. mdpi.comnih.gov

| Computational Technique | Purpose | Key Outputs | Example Application for this compound |

|---|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. | Binding Energy (kcal/mol), Ligand-Receptor Interactions (H-bonds, etc.). | Predicting binding to targets like MAO-B, kinases, or cholinesterases. researchgate.netnih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Interaction stability. | Confirming the stability of the docked pose within the active site. nih.govfrontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. academicjournals.org This approach is fundamental in predictive biology and drug discovery, as it allows for the prediction of the activity of new, unsynthesized molecules based on a model derived from compounds with known activities. academicjournals.orgresearchgate.net

For a series of 3-phenylmorpholine (B1352888) derivatives, including this compound, a QSAR model could be developed to predict their potency against a specific biological target, such as an enzyme or receptor. The process involves several key steps:

Data Set Collection: A dataset of structurally related morpholine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics (e.g., R², Q²) and external test sets of compounds that were not used in the model-building process. researchgate.net

The resulting QSAR model can provide valuable insights into the structure-activity relationship, highlighting which molecular features are positively or negatively correlated with the desired biological effect. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while the presence of a bulky group at another position is detrimental. This information can then guide the rational design of new, more potent this compound analogs.

| QSAR Modeling Step | Description | Example for 3-Phenylmorpholine Derivatives |

|---|---|---|

| Data Collection | Gathering compounds with known structures and biological activities. | A series of 3-phenylmorpholine analogs with measured IC50 values against a target kinase. |

| Descriptor Calculation | Computing numerical values representing molecular properties. | Calculating logP, molar refractivity, polar surface area, and electronic descriptors. |

| Model Generation | Using statistical methods to correlate descriptors with activity. | Developing a regression equation: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Model Validation | Assessing the model's accuracy and predictive ability. | Internal (cross-validation) and external validation using a test set of molecules. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In the process of drug discovery and development, it is crucial to assess the pharmacokinetic and safety profiles of a compound. In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule like this compound before it is synthesized or tested in a lab. nih.govmdpi.com This early-stage assessment helps to identify potential liabilities and prioritize candidates with favorable drug-like properties. audreyli.com

Various software and web-based tools can predict a wide range of ADMET parameters based on the molecule's structure. nih.govresearchgate.net For this compound, these predictions would provide a preliminary profile of its likely behavior in the body.

Absorption: Predictions include human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate or inhibitor of P-glycoprotein. These parameters help determine the potential for oral bioavailability. amazonaws.com

Distribution: Key predicted properties include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system. audreyli.com

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. This is important for predicting drug-drug interactions and metabolic stability. researchgate.net

Excretion: Parameters like total clearance and renal organic cation transporter (OCT2) inhibition can be estimated to understand how the compound is eliminated from the body.

Toxicity: A wide range of potential toxicities can be predicted, including cardiotoxicity (hERG inhibition), hepatotoxicity, mutagenicity (AMES test), and skin sensitization.

These in silico predictions, often based on established rules like Lipinski's Rule of Five and other QSAR-based models, provide a comprehensive, albeit preliminary, assessment of the compound's suitability for further development. researchgate.netresearchgate.net

| ADMET Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Indicates potential for active efflux from cells, affecting bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the fraction of compound bound to plasma proteins. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts metabolic pathways and potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |

| AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

Derivative Synthesis and Chemical Exploration of 3 3 Bromophenyl Morpholine Analogues

Rational Design and Synthesis of Novel Derivatives Based on the 3-(3-Bromophenyl)morpholine Scaffold

The rational design of new chemical entities based on the this compound core involves a structured approach to creating molecules with improved therapeutic potential. This process often begins with identifying a biological target, such as an enzyme or receptor implicated in a disease, and then modifying the lead compound to achieve better binding and efficacy. nih.gov

A key strategy involves structural simplification or modification of known inhibitors to enhance selectivity and reduce off-target effects. For instance, in the design of kinase inhibitors, researchers might replace larger, more complex ring systems with the bromophenyl-morpholine motif to improve metabolic stability while maintaining essential binding interactions. nih.gov The synthesis of these novel derivatives typically follows multi-step reaction protocols. A common approach involves the coupling of a substituted bromobenzene (B47551) with a morpholine (B109124) precursor, often through methods like the Buchwald-Hartwig amination, which is effective for forming carbon-nitrogen bonds. researchgate.net Subsequent reactions can then be used to introduce further diversity into the molecule, creating a library of compounds for biological screening.

Systematic Modifications of the Bromophenyl Moiety and Their Impact on Biological Activity

The bromophenyl moiety is a critical component for modification, as the nature and position of substituents on the phenyl ring can dramatically influence a compound's interaction with its biological target. Structure-activity relationship (SAR) studies systematically explore these modifications to identify optimal arrangements for potency and selectivity. nih.gov

Key modifications include:

Halogen Substitution: The bromine atom itself can be moved to the ortho or para positions, or replaced with other halogens like chlorine or fluorine. These changes alter the electronic properties and steric profile of the ring, which can affect binding affinity. For example, studies on quinazolinone derivatives have shown that the presence of chlorine or bromine on an associated phenyl ring can lead to an increase in antitumor activity. nih.gov

Addition of Other Functional Groups: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can fine-tune the molecule's electronic landscape. In the development of 4-N-phenylaminoquinoline derivatives, various substitutions on the phenyl ring were found to be closely related to the resulting cholinesterase inhibitory potency. nih.gov

A study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives highlighted the significant impact of phenyl ring substitution on antibacterial activity. The most active compound in the semicarbazide (B1199961) series featured a 4-bromophenyl moiety, which demonstrated potent activity against Enterococcus faecalis and Staphylococcus epidermidis. mdpi.com

Table 1: Impact of Phenyl Moiety Substitution on Antibacterial Activity

| Compound | Phenyl Ring Substituent | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Semicarbazide 23 | 4-Bromophenyl | E. faecalis | 3.91 |

| Semicarbazide 23 | 4-Bromophenyl | S. epidermidis | 7.81 |

| Amoxicillin (Reference) | N/A | E. faecalis | 0.39 |

| Amoxicillin (Reference) | N/A | S. epidermidis | 12.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data sourced from a study on semicarbazide derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide. mdpi.com

Strategic Alterations of the Morpholine Ring System and Resulting Biological Implications

Strategic alterations often focus on:

N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification. Attaching different functional groups can extend the molecule's reach to interact with additional pockets in a target protein. For example, in a series of quinoline (B57606) derivatives, linking the morpholine via different length carbon chains to the main scaffold significantly influenced anti-cholinesterase activity, with a two-methylene linker showing the best results. nih.gov

Ring Substitution: Adding substituents to the carbon atoms of the morpholine ring can introduce chirality and create more defined three-dimensional shapes, which can enhance binding selectivity. SAR studies have revealed that aromatic rings substituted with a halogen-containing morpholine group can lead to an increase in inhibitory action against certain cancer cell lines. e3s-conferences.org

Ring Modification: More drastic changes, such as creating bridged morpholine systems, can rigidly constrain the conformation of the molecule. This can lock the compound into a bioactive shape, leading to a substantial increase in potency. e3s-conferences.org

The versatility of the morpholine ring allows it to be incorporated into various molecular frameworks to improve potency, pharmacokinetics, and metabolic stability. nih.gov

Development of Hybrid Molecules Incorporating the Bromophenyl-Morpholine Unit

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule. This approach aims to create compounds with enhanced affinity, dual-target activity, or improved drug-like properties. The bromophenyl-morpholine unit is an attractive building block for creating such hybrids.

Examples of this strategy include:

Morpholine-Thiophene Hybrids: A series of morpholine-thiophene hybrid thiosemicarbazones were designed as urease inhibitors to combat ureolytic bacterial infections. nih.gov The most potent compound from this series, featuring a chlorothiophene moiety, exhibited an IC₅₀ value of 3.80 ± 1.9 µM, significantly more effective than the standard inhibitor thiourea. nih.govresearchgate.net

Coumarin-Triazole-Morpholine Hybrids: Novel hybrids linking morpholine with coumarin (B35378) and triazole moieties have been synthesized and evaluated for their anticancer potential. nih.govresearchgate.net One such compound, which included a 2,6-dimethylmorpholino group, showed significant growth inhibition against the MG-63 bone cancer cell line with an IC₅₀ value of 0.80 ± 0.22 μM. nih.govresearchgate.net

Quinoline-Morpholine Hybrids: Quinoline is a well-known scaffold in anticancer drug development. ekb.egresearchgate.netarabjchem.org Hybrid molecules that couple a quinoline core with a morpholine unit have been explored as potential inhibitors of protein kinases and cholinesterases, demonstrating the broad applicability of this design strategy. nih.govekb.eg

Table 2: Biological Activity of Hybrid Molecules

| Hybrid Type | Target | Lead Compound | Activity (IC₅₀) |

|---|---|---|---|

| Morpholine-Thiophene | Urease Enzyme | 5g | 3.80 ± 1.9 µM |

| Coumarin-Triazole-Morpholine | MG-63 Cancer Cells | 6n | 0.80 ± 0.22 μM |

| Quinoline-Morpholine | Acetylcholinesterase (AChE) | 11g | 1.94 ± 0.13 μM |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on respective hybrid molecules. nih.govnih.govresearchgate.net

This approach of creating hybrid molecules leverages the favorable properties of the morpholine scaffold to develop novel compounds with diverse and potent biological activities. researchgate.net

Future Research Directions and Translational Perspectives

Enhancing Metabolic Stability and Pharmacokinetic Profile of Morpholine (B109124) Derivatives

Addressing Metabolic Liability in Clinical Drug Development

The metabolic stability of a drug candidate is a critical determinant of its clinical success. Morpholine-containing drugs can undergo various metabolic transformations, and understanding these pathways is crucial for designing more robust derivatives. nih.govresearchgate.net For instance, the morpholine moiety in some drugs is susceptible to oxidation, which can lead to the formation of metabolites with altered activity or toxicity profiles.

Future research on 3-(3-Bromophenyl)morpholine should focus on identifying its metabolic soft spots. This can be achieved through in vitro studies using liver microsomes and hepatocytes, followed by in vivo pharmacokinetic studies in animal models. mdpi.com Once the labile sites are identified, medicinal chemists can employ strategies such as deuterium substitution or the introduction of blocking groups to hinder metabolic degradation, thereby improving the compound's half-life and oral bioavailability. unimi.it

Table 1: Strategies to Enhance Metabolic Stability of Morpholine Derivatives

| Strategy | Description | Potential Outcome |

| Deuterium Substitution | Replacing hydrogen atoms at metabolically labile positions with deuterium. | Slower rate of metabolism due to the kinetic isotope effect, leading to a longer half-life. |

| Introduction of Blocking Groups | Placing bulky or electron-withdrawing groups near metabolic hot spots. | Steric or electronic hindrance of metabolic enzymes, preventing degradation. |

| Bioisosteric Replacement | Replacing the morpholine ring or its substituents with other groups that have similar physicochemical properties but different metabolic profiles. | Improved metabolic stability while retaining or enhancing biological activity. unimi.it |

Development of Highly Targeted Therapies Utilizing Bromophenyl-Morpholine Scaffolds

The bromophenyl-morpholine scaffold serves as a valuable starting point for the design of highly targeted therapies. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of various functional groups to optimize target binding and selectivity. nih.gov This versatility enables the development of inhibitors for a range of biological targets, including kinases and other enzymes implicated in disease. researchgate.netmdpi.com

For example, the development of selective inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation, has benefited from the use of morpholine derivatives. unimi.itresearchgate.net By modifying the morpholine scaffold, researchers have been able to achieve high selectivity for mTOR over other related kinases, which is crucial for minimizing off-target effects. researchgate.net Future research on this compound could explore its potential as a scaffold for developing selective inhibitors of various cancer-related targets.

Exploration of Novel Therapeutic Applications Beyond Current Research Scope

The therapeutic potential of morpholine derivatives extends beyond oncology. These compounds have shown promise in a variety of other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders. tandfonline.comresearchgate.netresearchgate.net The unique physicochemical properties of the morpholine ring can contribute to blood-brain barrier permeability, making it an attractive scaffold for developing drugs that target the central nervous system (CNS). nih.gov

For instance, morpholine-based compounds have been investigated as inhibitors of cholinesterases, enzymes that play a key role in the pathology of Alzheimer's disease. tandfonline.commdpi.com The ability of the morpholine nitrogen to act as a hydrogen bond acceptor can facilitate interactions with the active sites of these enzymes. Future research could explore the potential of this compound derivatives as novel therapeutic agents for a wide range of diseases by screening them against diverse biological targets.

Table 2: Potential Therapeutic Applications of Morpholine Derivatives

| Therapeutic Area | Biological Target(s) | Rationale |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidases | Potential to cross the blood-brain barrier and modulate neurotransmitter levels. tandfonline.comnih.govnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Enzymes | Broad-spectrum antimicrobial activity has been observed for some morpholine derivatives. nih.govmdpi.com |

| Inflammatory Disorders | Kinases involved in inflammatory signaling pathways | The morpholine scaffold can be used to develop selective kinase inhibitors with anti-inflammatory properties. |

Synergistic Integration of Advanced Computational and Experimental Methodologies in Drug Design

The integration of computational and experimental approaches is essential for accelerating the drug discovery process. openmedicinalchemistryjournal.comnih.govnih.govmdpi.com Computational methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity and pharmacokinetic properties of novel this compound derivatives. openmedicinalchemistryjournal.comnih.govemanresearch.org This in silico analysis helps to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

For example, virtual screening can be used to identify potential biological targets for this compound by docking the compound into the binding sites of a large number of proteins. nih.gov The most promising hits can then be validated experimentally. Furthermore, QSAR models can be developed to establish a correlation between the chemical structure of the derivatives and their biological activity, providing valuable insights for the design of more potent and selective compounds. mdpi.com The synergistic use of these computational and experimental tools will be crucial for unlocking the full therapeutic potential of the bromophenyl-morpholine scaffold.

Q & A

Basic: What are the optimized synthetic routes for gram-scale production of 3-(3-Bromophenyl)morpholine?

Answer:

A continuous flow synthesis method using Silicon Amine Protocol (SLAP) reagents and photoredox catalysis has been demonstrated for gram-scale production. The protocol involves condensation of the SLAP reagent (1.00 equiv) with an aldehyde (1.00 equiv), followed by cyclization under Lewis acid-facilitated conditions. This method improves reaction efficiency, reduces side products, and allows scalability (>90% yield). Key parameters include precise stoichiometry, flow rate control, and catalyst loading optimization .

Basic: How can spectroscopic techniques (e.g., NMR, UV-Vis) be applied to characterize this compound?

Answer:

- NMR : - and -NMR are critical for confirming the structure. For example, the aromatic protons of the 3-bromophenyl group appear as distinct multiplet signals between 7.2–7.8 ppm, while morpholine protons resonate at 3.6–4.0 ppm (CH-O) and 2.4–2.8 ppm (CH-N) .

- UV-Vis : The compound exhibits π→π* transitions in the 230–340 nm range, with absorption maxima influenced by the electron-withdrawing bromine substituent. Solvent polarity (e.g., methanol) can shift these peaks, aiding in electronic structure analysis .

Advanced: How do computational methods (e.g., DFT) elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations reveal:

- Electronic Structure : The bromine atom induces intramolecular charge transfer (ICT) between the phenyl ring and morpholine, lowering the HOMO-LUMO gap (e.g., ~4.2 eV).

- NLO Properties : Hyperpolarizability values (β) suggest significant second-harmonic generation (SHG) potential due to asymmetric electron distribution. Basis sets like B3LYP/6-311++G(d,p) are recommended for accurate predictions .

Advanced: What experimental strategies are used to assess the cytotoxicity of this compound in biological systems?

Answer:

- In vitro assays : MTT or SRB protocols are applied using cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC values.

- Mechanistic studies : Flow cytometry evaluates apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Structural analogs with halogen substitutions show enhanced cytotoxicity due to improved membrane permeability .

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) confirms:

- Bond lengths/angles : The C-Br bond length is ~1.89 Å, and the morpholine ring adopts a chair conformation.

- Packing interactions : Halogen bonding (Br⋯O/N) and π-stacking stabilize the crystal lattice. Refinement parameters (R factor < 0.05) ensure accuracy .

Advanced: What mechanistic insights explain the role of this compound in facilitating cyclization reactions?

Answer:

The morpholine nitrogen acts as a nucleophile, attacking electrophilic carbons (e.g., aldehydes) to form intermediates. DFT studies show that bromine enhances electrophilicity at the phenyl ring, lowering the activation energy (~15 kcal/mol) for cyclization. Solvent effects (e.g., THF vs. DMF) and Lewis acids (e.g., Zn(OTf)) further modulate reaction rates .

Basic: How is HPLC used to purify and quantify this compound?

Answer:

- Purification : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 70:30 v/v) separate the compound from byproducts (retention time ~8.2 min).

- Quantification : Calibration curves (R > 0.99) at 254 nm ensure >98% purity. Method validation includes precision (RSD < 2%) and recovery (95–105%) tests .

Advanced: How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.